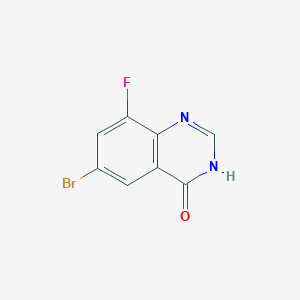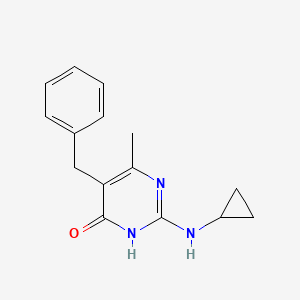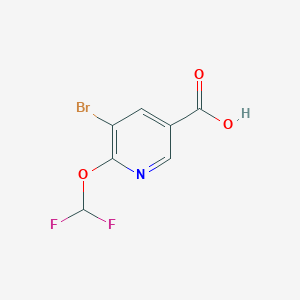
5-Bromo-6-(difluoromethoxy)nicotinic acid
Overview
Description
5-Bromo-6-(difluoromethoxy)nicotinic acid is a chemical compound with the CAS Number: 2231674-35-2 . It has a linear formula of C7H4BRF2NO3 . The compound has a molecular weight of 268.01 .
Molecular Structure Analysis
The InChI code for 5-Bromo-6-(difluoromethoxy)nicotinic acid is 1S/C7H4BrF2NO3/c8-4-1-3(6(12)13)2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Lithiation and Synthesis of Nicotinic Acid Derivatives
A study by Robert et al. (2006) reported the regioselective lithiation of 5-bromonicotinic acid. This process provides a new route to synthesize substituted nicotinic acid scaffolds, highlighting the utility of 5-bromonicotinic acid in creating complex chemical structures.
Synthesis of 5-Bromo-nicotinonitrile
In research conducted by Qi-fan (2010), 5-Bromo-nicotinic acid was used as a starting point to synthesize 5-Bromo-nicotinonitrile. This process illustrates the versatility of 5-bromonicotinic acid as a precursor in organic synthesis.
Biochemical and Medical Research
Bioelectrochemically Accelerated Microbial Conversion
A study by Torimura et al. (1998) utilized nicotinic acid (a derivative of 5-bromonicotinic acid) in a bioelectrochemical process. This research demonstrated the potential of nicotinic acid in microbial conversion processes.
Cell Cycle Profiling and Apoptosis Detection
The application of 5-bromo-2'deoxyuridine, a derivative of 5-bromonicotinic acid, was explored for cell cycle profiling and apoptosis detection in a study by Mühlmann-Díaz et al. (1996). This showcases the compound's utility in biological and medical research.
Industrial and Environmental Applications
Green Chemistry Approaches in Nicotinic Acid Production
Research by Lisicki et al. (2022) discussed ecological methods to produce nicotinic acid from raw materials like 5-bromonicotinic acid. This highlights the environmental benefits and industrial applications of such compounds.
Spectroscopic Studies for Structural Analysis
The study of 5-bromo-salicylic acid by Karabacak and Kurt (2009), although not directly about 5-Bromo-6-(difluoromethoxy)nicotinic acid, demonstrates the importance of spectroscopic analysis in understanding the structure and properties of brominated compounds.
Safety And Hazards
properties
IUPAC Name |
5-bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO3/c8-4-1-3(6(12)13)2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUMLOBQCQQOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)OC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(difluoromethoxy)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B1384551.png)


![2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384556.png)
![4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B1384557.png)
![1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1384559.png)
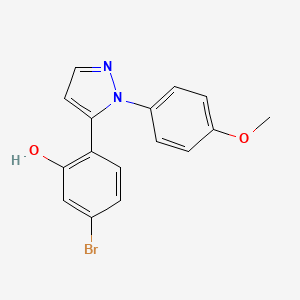

![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B1384565.png)
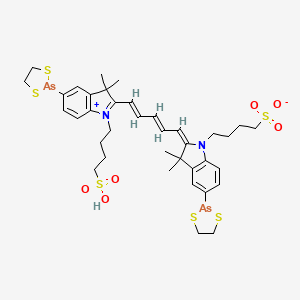
![1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384570.png)
